molecular formula C16H11N3OS3 B3469502 Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester

Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester

Cat. No.: B3469502
M. Wt: 357.5 g/mol
InChI Key: CCWBJWIPQQIPJH-UHFFFAOYSA-N
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Description

Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester is a sulfur-containing heterocyclic compound derived from the phenothiazine scaffold, a tricyclic system with a central thiazine ring. The molecule features a carbothioic acid group esterified to a 5-methyl-substituted [1,3,4]thiadiazole moiety. Phenothiazines are historically significant in medicinal chemistry, particularly in antipsychotic agents, but modifications such as thioester linkages and thiadiazole substitutions may confer distinct physicochemical and biological properties .

Properties

IUPAC Name

S-(5-methyl-1,3,4-thiadiazol-2-yl) phenothiazine-10-carbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS3/c1-10-17-18-15(21-10)23-16(20)19-11-6-2-4-8-13(11)22-14-9-5-3-7-12(14)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWBJWIPQQIPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester typically involves the reaction of phenothiazine derivatives with thiadiazole derivatives under specific conditions. One common method involves the reaction of 10-phenothiazinecarbothioic acid with 5-methyl-[1,3,4]thiadiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the phenothiazine ring can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings of both phenothiazine and thiadiazole.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of phenothiazine and thiadiazole.

Scientific Research Applications

Anticancer Activity

Phenothiazines have been extensively studied for their anticancer properties. The hybridization of phenothiazine with other pharmacophores has led to the development of compounds with enhanced anticancer activity. For instance, phenothiazine derivatives have shown promising results against various cancer cell lines:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells and can target multiple signaling pathways. For example, hybrids containing a phenothiazine moiety have demonstrated the ability to inhibit tubulin polymerization and affect the cell cycle, leading to G2/M phase arrest .
  • Case Studies :
    • A study reported that a phenothiazine-triazolopyridine hybrid exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7, MDA-MB-231) with an IC50 value significantly lower than standard chemotherapeutics like 5-fluorouracil .
    • Another derivative was effective against gastric cancer cell lines (MGC-803), demonstrating selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Properties

Phenothiazine derivatives also exhibit notable antimicrobial activity. Their ability to disrupt microbial membranes and inhibit essential microbial enzymes makes them suitable candidates for further development as antimicrobial agents.

  • Research Findings : Compounds derived from phenothiazines have been shown to possess antibacterial and antifungal properties. For example, some studies indicate that these compounds can inhibit the growth of resistant strains of bacteria and fungi .

Other Biological Activities

Beyond anticancer and antimicrobial effects, phenothiazine derivatives have been explored for various other biological activities:

  • Antidepressant and Antipsychotic Effects : Historically, phenothiazines are known for their use as antipsychotic medications. Their ability to modulate neurotransmitter systems continues to be an area of active research.
  • Potential as Multitarget Drugs : The structural versatility of phenothiazines allows for the design of multitarget drugs that can address complex diseases such as cancer and neurodegenerative disorders by acting on multiple pathways simultaneously .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of phenothiazine derivatives:

  • Modifications on the phenyl ring and auxiliary groups can significantly influence biological activity. For instance, electron-withdrawing groups often enhance anticancer potency by improving binding affinity to target proteins involved in cell proliferation .
  • Studies have shown that specific substitutions can lead to improved pharmacokinetic properties and reduced side effects, which is critical in drug development .

Mechanism of Action

The mechanism of action of Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s 5-methyl-thiadiazole group likely reduces XLogP3 compared to bulkier substituents (e.g., phenyl, quinazoline), enhancing aqueous solubility .
  • Conformational Stability : The 5-methyl group on thiadiazole may promote intramolecular interactions, similar to 1-(5-methyl-thiadiazol-2-yl)-pyrrolidin-2-ol (MTPN), where methyl substitution stabilizes the E1 conformation via hydrogen bonding .

Substituent Effects on Bioactivity

  • 5-Methyl vs. Trifluoromethyl Thiadiazole: In MTPN and its trifluoromethyl analogue (FMPTN), the 5-methyl group stabilizes the E1 conformation by 21.9 kJ/mol over E2, while the electron-withdrawing trifluoromethyl group disrupts hydrogen bonding.
  • Anti-Proliferative Activity: N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide exhibits significant anti-proliferative effects against cancer cell lines (e.g., HL-60, IC50: 12 µM), implying that the 5-methyl-thiadiazole moiety contributes to bioactivity. The phenothiazine core in the target compound may further enhance DNA intercalation or protein interaction .

Electronic and Vibrational Properties

  • Hydrogen Bonding : In MTPN, natural bond orbital (NBO) analysis revealed an O–H···N hydrogen bond stabilizing the E1 conformation. Although the target compound lacks an OH group, its thioester linkage (C=S) may engage in weaker hydrogen bonds or hydrophobic interactions, affecting solubility and reactivity .
  • Vibrational Modes : Methyl-substituted thiadiazoles show distinct C–S and C–N stretching frequencies (~670 cm⁻¹ and ~1520 cm⁻¹, respectively), which could serve as spectroscopic fingerprints for quality control .

Biological Activity

Phenothiazine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and neuroleptic effects. This article focuses on the biological activity of Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester , exploring its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound is a hybrid of phenothiazine and thiadiazole moieties. The structural formula can be represented as follows:

C13H12N4S2\text{C}_{13}\text{H}_{12}\text{N}_4\text{S}_2

The synthesis typically involves the reaction of phenothiazine derivatives with thiadiazole compounds under specific conditions to yield the desired ester. Several synthetic routes have been explored for optimizing yield and purity.

Antitumor Activity

Phenothiazine derivatives have been reported to exhibit significant antitumor properties. A study investigating various phenothiazines demonstrated their effectiveness against HEp-2 tumor cells, with varying degrees of potency influenced by structural modifications. For instance, the trifluoromethyl derivative showed a TCID50 (Tissue Culture Infectious Dose for 50% of the population) of 4.7 µg/mL, indicating potent activity, while other derivatives exhibited weaker effects .

Table 1: Antitumor Activity of Phenothiazine Derivatives

CompoundTCID50 (µg/mL)
Trifluoromethyl Phenothiazine4.7
Chlorinated Phenothiazine62.5
10-[3-(Phthalimido)propyl]-10H-PZ11.5
10-[4-(Phthalimido)butyl]-10H-PZ7.8

Antimicrobial Activity

The antimicrobial potential of phenothiazine derivatives has also been explored extensively. The compound exhibited significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanisms of action are believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Neuroleptic Effects

Phenothiazines are well-known for their neuroleptic properties due to their ability to block dopaminergic receptors in the central nervous system. This action contributes to their efficacy in treating psychiatric disorders. Research indicates that modifications in the chemical structure can enhance or reduce these effects, providing avenues for developing more effective therapeutic agents .

Case Studies

  • Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced solid tumors assessed the efficacy of a phenothiazine derivative similar to this compound. Results indicated a significant reduction in tumor size in 30% of participants after six weeks of treatment.
  • Case Study on Antimicrobial Resistance : A study focusing on the antimicrobial resistance patterns observed that phenothiazine derivatives could restore sensitivity in resistant bacterial strains when used in combination therapies.

Q & A

Q. What computational methods are recommended for predicting the electronic structure and vibrational spectra of this compound?

Methodological Answer: Density Functional Theory (DFT) at the 6-311++G(d,p) basis set level is widely used for geometry optimization, vibrational frequency calculations, and electronic property analysis. This approach provides accurate predictions of bond lengths, angles, and vibrational modes (e.g., FT-IR and Raman spectra) by incorporating gradient corrections and exact exchange terms for thermochemical accuracy . For electronic properties, HOMO-LUMO energy gaps calculated via DFT can predict reactivity and stability, with smaller gaps indicating higher polarizability .

Q. How can researchers synthesize and characterize thiadiazole-phenothiazine hybrids?

Methodological Answer: Synthetic routes often involve coupling reactions between thiadiazole and phenothiazine moieties. For example:

  • Esterification : Use activating agents like thionyl chloride (SOCl₂) or carbodiimides (DCC) to facilitate ester bond formation between carboxylic acid and alcohol groups .
  • Spectroscopic Confirmation : Validate structures using FT-IR (to confirm S–C=O and C–S–C bonds) and ¹H/¹³C NMR (to identify methyl and aromatic protons). Compare experimental data with DFT-calculated vibrational frequencies to resolve ambiguities .

Q. What in vitro assays are suitable for evaluating anticancer activity?

Methodological Answer: The MTT assay is a gold standard for cytotoxicity screening. Key steps include:

  • Cell Line Selection : Use tissue-specific lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) and non-tumor controls (e.g., HEK293) .
  • Dose-Response Curves : Calculate IC₅₀ values (e.g., 9.4–97.6 μg/mL for thiadiazole derivatives) and compare with reference drugs like doxorubicin .
  • Statistical Validation : Report data as mean ± SD and use ANOVA for significance testing (P < 0.05) .

Advanced Research Questions

Q. How do conformational differences in thiadiazole-phenothiazine hybrids affect bioactivity?

Q. How can discrepancies between computational and experimental vibrational spectra be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or anharmonicity. To address this:

  • Solvent Correction : Apply implicit solvent models (e.g., PCM) in DFT calculations .
  • Scaling Factors : Use empirical scaling (0.96–0.98) for harmonic frequencies to match experimental FT-IR/Raman peaks .
  • TED Analysis : Assign vibrational modes via Total Energy Distribution (TED) to distinguish overlapping peaks (e.g., C=S vs. C–N stretches) .

Q. What strategies optimize the structure-activity relationship (SAR) for anticancer efficacy?

Methodological Answer:

  • Substituent Variation : Modify the thiadiazole’s 5-methyl group to electron-withdrawing groups (e.g., CF₃) to enhance cytotoxicity, as seen in derivatives with IC₅₀ values < 10 μg/mL .
  • Synergistic Studies : Co-administer with cardiotoxic drugs (e.g., doxorubicin) to evaluate cardioprotective effects while maintaining anticancer activity .
  • NCI-60 Screening : Expand testing to the NCI-60 panel to identify tissue-specific selectivity trends .

Q. How can researchers validate intramolecular charge transfer in this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure π→π* and n→π* transitions; compare with TD-DFT results .
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., lp(N)→σ*(S–C)) to identify charge transfer pathways .
  • Electrochemical Studies : Use cyclic voltammetry to determine HOMO-LUMO gaps and correlate with DFT predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester
Reactant of Route 2
Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester

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